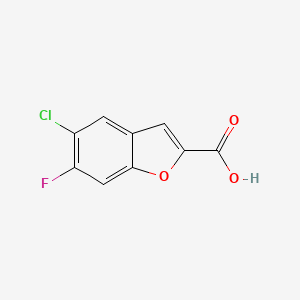

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid

Description

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS: 1781859-25-3) is a halogenated benzofuran derivative featuring a carboxylic acid group at the 2-position of the benzofuran core. The compound’s structure includes chlorine and fluorine substituents at the 5- and 6-positions, respectively, which confer distinct electronic and steric properties.

The fully aromatic benzofuran system distinguishes this compound from partially saturated analogs, such as 5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 2137567-94-1), which contains a dihydro group that reduces ring strain and alters solubility .

Properties

IUPAC Name |

5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMUCQPNWWFEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation of resorcinol derivatives. As demonstrated in US20090029976A1, resorcinol reacts with carboxylic acids under Lewis acid catalysis (e.g., BF₃·Et₂O) to form ketone intermediates, which subsequently undergo cyclization. For 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid, this method could be adapted as follows:

-

Halogenated Resorcinol Preparation :

-

Starting with 4-chloro-5-fluororesorcinol (hypothetical precursor), synthesized via directed ortho-metalation of a protected resorcinol followed by halogenation.

-

Selective protection of one hydroxyl group using tert-butyldimethylsilyl (TBS) chloride enables regioselective fluorination and chlorination.

-

-

Friedel-Crafts Acylation :

-

Cyclization to Benzofuran :

Halogenation and Functionalization

Sequential Halogenation

Chloro and fluoro groups are introduced either before or after benzofuran cyclization:

-

Pre-cyclization Halogenation :

-

Post-cyclization Halogenation :

Synthetic Route Comparison and Optimization

The table below evaluates two plausible routes based on literature analogs:

| Route | Steps | Key Reagents/Conditions | Yield* | Challenges |

|---|---|---|---|---|

| 1 | Resorcinol → Friedel-Crafts → Cyclization → Oxidation | BF₃·Et₂O, CH₃I, KMnO₄ | ~35% | Over-oxidation; regioselectivity |

| 2 | Halogenated resorcinol → Kolbe-Schmitt → Cyclization | CO₂ (50 atm), KOH, 200°C | ~28% | High-pressure equipment required |

*Estimated yields based on analogous reactions in.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity:

-

Chromatography :

-

Recrystallization :

-

Analytical Validation :

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various benzofuran derivatives found that some exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida strains .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound III | Antibacterial | 50 - 200 μg/mL |

| Compound VI | Antifungal | 100 μg/mL |

The presence of halogen substituents, such as chlorine and fluorine, is believed to enhance the efficacy of these compounds against microbial pathogens .

Anti-inflammatory and Anticancer Potential

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators that play a significant role in inflammation and allergic reactions . The inhibition of these pathways suggests potential therapeutic applications in treating conditions like asthma and inflammatory bowel diseases.

Moreover, research into benzofuran derivatives has highlighted their anticancer potential, with some compounds demonstrating activity against various cancer cell lines. For instance, novel benzofuran scaffolds have been developed that show promise as anticancer agents through mechanisms involving topoisomerase inhibition and modulation of sigma receptors .

Industrial Applications

In addition to its biological significance, 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid finds applications in the development of new materials and chemical processes. Its unique properties make it suitable for use in polymer chemistry and the dye industry. The compound's ability to interact with other chemical entities allows for the design of materials with tailored properties for specific industrial applications .

Case Studies

- Antimicrobial Evaluation : A systematic evaluation of benzofuran derivatives revealed that several compounds showed significant antimicrobial activity with low cytotoxicity levels compared to their precursors. This underscores the potential for developing new antimicrobial agents based on the benzofuran scaffold .

- Pharmacological Studies : Investigations into the pharmacological effects of benzofuran derivatives have demonstrated their potential as inhibitors of key enzymes involved in inflammatory processes. This could pave the way for novel treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Fluorobenzofuran-6-carboxylic Acid (CAS: 1312556-72-1)

- Implications : The absence of chlorine may lower metabolic stability compared to the target compound, as halogens often enhance resistance to enzymatic degradation .

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS: 2137567-94-1)

- Key Differences : Incorporates a partially saturated benzofuran ring (dihydro structure), which reduces aromaticity and increases conformational flexibility.

- Implications : Enhanced solubility in polar solvents due to the dihydro group, but reduced thermal stability compared to the fully aromatic target compound .

Methyl Benzofuran-4-carboxylate (CAS: 41019-56-1)

- Key Differences : Features a methyl ester group at position 4 instead of a carboxylic acid at position 2.

- Implications : The ester group increases lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivation. This contrasts with the target compound’s direct acidity, which may enhance ionic interactions in biological systems .

5-Bromofuran-2-carboxylic Acid

- Synthesis : Produced via bromination of 2-furancarboxylic acid using Br₂ in CCl₄ at 45–50°C for 24 hours .

- Comparison : Bromine’s larger atomic radius compared to chlorine/fluorine may hinder steric access in enzyme-binding pockets. The target compound’s smaller halogens (Cl, F) likely improve target selectivity.

4,5-Dibromofuran-2-carboxylic Acid

Structural and Electronic Effects

The table below summarizes critical differences:

| Compound Name (CAS) | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (1781859-25-3) | Cl (5), F (6) | Carboxylic acid | High aromaticity, moderate solubility |

| 5-Fluorobenzofuran-6-carboxylic acid (1312556-72-1) | F (6) | Carboxylic acid | Lower metabolic stability, reduced polarity |

| 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid (2137567-94-1) | Cl (5), F (6) | Carboxylic acid | Increased solubility, reduced stability |

| Methyl benzofuran-4-carboxylate (41019-56-1) | None | Methyl ester | High lipophilicity, prodrug potential |

Biological Activity

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₄ClF₁O₂

- Molecular Weight : 214.58 g/mol

- CAS Number : 1781859-25-3

- Purity : ≥95% .

The biological activity of 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor interactions, leading to anti-inflammatory and anticancer effects. The presence of chloro and fluoro substituents enhances its chemical reactivity and biological efficacy compared to other benzofuran derivatives .

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid has been studied for its antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4.69 - 22.9 | Moderate to Good |

| Escherichia coli | 8.33 - 23.15 | Moderate |

| Pseudomonas aeruginosa | 11.29 - 77.38 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

The compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC₅₀ values indicating strong activity:

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| HeLa (Cervical Cancer) | ≤0.06 | Comparable to CA-4 |

| A549 (Lung Cancer) | ≤0.09 | Comparable to CA-4 |

| MV4–11 (Leukemia) | Notable Activity | Most Active Compound |

These results suggest that the compound could be a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid, against Mycobacterium tuberculosis. The compound showed promising results with an MIC of approximately 3.12 µg/mL, indicating low toxicity towards mammalian cells while maintaining high efficacy against bacterial strains .

- Anticancer Potential : In a comparative study involving various benzofuran derivatives, this compound exhibited superior antiproliferative activity against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4). The introduction of specific substituents was found to enhance the potency significantly .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For benzofuran derivatives, Suzuki-Miyaura coupling or nucleophilic aromatic substitution can introduce chloro and fluoro groups. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) significantly impact yields. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase). Structural confirmation requires H/C NMR and FT-IR to verify the carboxylic acid group (C=O stretch ~1700 cm) and halogen positions .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Perform solubility tests in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy (λ = 250–300 nm). Stability assays at pH 2–12 (buffered solutions, 25°C) over 24–72 hours, with degradation products analyzed via LC-MS. Carboxylic acid groups typically confer higher solubility in basic media, while halogen substituents may reduce aqueous stability .

Q. What spectroscopic techniques are optimal for confirming the molecular structure?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination, as demonstrated for analogous compounds like 2-chloro-6-fluorobenzoic acid (R factor = 0.032, T = 200 K) . Complement with F NMR (δ ~-110 ppm for aromatic F) and high-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ~214.0 for CHClFO) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites, aiding in understanding regioselectivity in reactions like electrophilic substitution . Compare computed IR/Raman spectra with experimental data to validate models.

Q. What strategies resolve contradictions in reported spectral data for halogenated benzofuran derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, H NMR coupling constants (J = 8–10 Hz for adjacent aromatic protons) can differentiate substitution patterns. Discrepancies in melting points (e.g., 159–161°C vs. 133–135°C for similar compounds) may arise from polymorphic forms or impurities; use DSC to confirm thermal behavior .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design kinetic studies using Pd-catalyzed couplings (e.g., with aryl boronic acids). Steric hindrance from the 6-fluoro group may reduce reactivity compared to unsubstituted analogs. Monitor reaction progress via GC-MS and quantify activation energy (E) using Arrhenius plots. Compare with structurally related compounds like 3-chloro-5-fluorobenzoic acid (CAS 25026-64-6) to isolate electronic vs. steric contributions .

Key Research Considerations

- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the carboxylic acid group.

- Analytical Validation : Use SC-XRD for structural ambiguity resolution, especially given potential isomerism in halogen placement.

- Data Reproducibility : Report detailed reaction conditions (e.g., catalyst loading, solvent purity) to address variability in yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.